N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized through a Grignard reaction involving cyclopentylmagnesium bromide and 4-methoxybenzaldehyde.
Indole Derivative Preparation: The indole derivative can be prepared by reacting 1-methylindole with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the cyclopentyl intermediate with the indole derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, where nucleophiles can replace the methoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or inhibit specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole moiety.
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-(1-methylindol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-26-16-18(21-7-3-4-8-22(21)26)15-23(27)25-17-24(13-5-6-14-24)19-9-11-20(28-2)12-10-19/h3-4,7-12,16H,5-6,13-15,17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLUZDAMXLQAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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